molecular formula C16H24N6O2 B2577725 3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021025-20-6

3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2577725
CAS No.: 1021025-20-6
M. Wt: 332.408
InChI Key: WJQGZJHQKZURNQ-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are often designed and synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a morpholino group attached to the pyrimidine ring and a butanamide group attached to the pyrazole ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholino group could influence its solubility, while the pyrazolo[3,4-d]pyrimidine core could contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrazole and Pyrimidine Derivatives : A study reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
  • Microwave-Assisted Synthesis for Antimicrobial Potential : Another study utilized microwave irradiation for the synthesis of pyrimidine linked pyrazol-3-yl amines, evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

  • A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating potential therapeutic applications (Rahmouni et al., 2016).

Adenosine Receptor Affinity

  • Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors, suggesting uses in neurological disorders (Harden, Quinn, & Scammells, 1991).

Anti-Hyperglycemic Evaluation

  • Studies on carboximidamides derived from cyanamides linked with pyrimidine moieties showed significant decrease in blood glucose levels, indicating their potential as anti-hyperglycemic agents (Moustafa et al., 2021).

Future Directions

Future research on this compound could involve further synthesis optimization, detailed characterization of its physical and chemical properties, and biological studies to determine its potential therapeutic effects .

Properties

IUPAC Name

3-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-12(2)9-14(23)17-3-4-22-16-13(10-20-22)15(18-11-19-16)21-5-7-24-8-6-21/h10-12H,3-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGZJHQKZURNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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